molecular formula C12H16F3N B13957382 3-ethyl-N-isopropyl-N-(trifluoromethyl)aniline

3-ethyl-N-isopropyl-N-(trifluoromethyl)aniline

Cat. No.: B13957382
M. Wt: 231.26 g/mol
InChI Key: XBNIIXWMCUDPIC-UHFFFAOYSA-N
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Description

3-ethyl-N-isopropyl-N-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines, characterized by the presence of an amino group attached to a benzene ring. The trifluoromethyl group (-CF₃) is a significant functional group in this compound, known for its electron-withdrawing properties, which can influence the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-N-isopropyl-N-(trifluoromethyl)aniline can be achieved through various methods. One common approach involves the reaction of 3-ethyl aniline with isopropyl trifluoromethyl ketone under acidic conditions. The reaction typically proceeds via nucleophilic substitution, where the amino group of the aniline attacks the carbonyl carbon of the ketone, followed by dehydration to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium or copper, can enhance the reaction rate and selectivity. Additionally, optimizing reaction parameters like temperature, pressure, and solvent choice is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-N-isopropyl-N-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine or hydrocarbon derivatives.

    Substitution: Introduction of halogen, nitro, or other functional groups onto the benzene ring.

Scientific Research Applications

3-ethyl-N-isopropyl-N-(trifluoromethyl)aniline has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs with improved efficacy and reduced side effects.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-ethyl-N-isopropyl-N-(trifluoromethyl)aniline exerts its effects depends on its specific application. In biological systems, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and molecular targets. The electron-withdrawing nature of the trifluoromethyl group can also influence the compound’s binding affinity to enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethyl-N-methyl-N-(trifluoromethyl)aniline
  • 3-ethyl-N-isopropyl-N-(difluoromethyl)aniline
  • 3-ethyl-N-isopropyl-N-(trifluoromethoxy)aniline

Uniqueness

3-ethyl-N-isopropyl-N-(trifluoromethyl)aniline is unique due to the presence of both the ethyl and isopropyl groups, along with the trifluoromethyl group. This combination of substituents can significantly influence the compound’s chemical reactivity, physical properties, and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C12H16F3N

Molecular Weight

231.26 g/mol

IUPAC Name

3-ethyl-N-propan-2-yl-N-(trifluoromethyl)aniline

InChI

InChI=1S/C12H16F3N/c1-4-10-6-5-7-11(8-10)16(9(2)3)12(13,14)15/h5-9H,4H2,1-3H3

InChI Key

XBNIIXWMCUDPIC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)N(C(C)C)C(F)(F)F

Origin of Product

United States

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